Ginsenoside A1
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[[3,12-dihydroxy-17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O14/c1-19-28(46)30(48)32(50)35(52-19)55-33-31(49)29(47)23(18-43)54-36(33)53-22-17-41(8)24(39(6)13-11-25(45)37(2,3)34(22)39)16-21(44)27-20(10-14-40(27,41)7)42(9)15-12-26(56-42)38(4,5)51/h19-36,43-51H,10-18H2,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGYSAVRIDZNKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C6(CCC(O6)C(C)(C)O)C)C)O)C7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
801.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ginsenoside A1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040416 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
69884-00-0 | |
| Record name | 69884-00-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ginsenoside A1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040416 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Isolation and Structural Elucidation Methodologies of Pseudoginsenoside F11
The isolation and structural determination of Pseudoginsenoside F11 from its natural source, primarily the roots, leaves, and stems of Panax quinquefolium, involves a multi-step process combining various chromatographic and spectroscopic techniques. researchgate.netkoreascience.krnih.gov
Initial extraction from the plant material is typically performed using solvents like methanol. researchgate.net The resulting crude extract then undergoes a series of chromatographic separations to isolate the individual ginsenosides (B1230088). Common techniques include column chromatography using D101-macroreticular resin and silica (B1680970) gel. researchgate.net These methods separate the compounds based on their differing polarities and affinities for the stationary phase.
Once a purified sample of PF11 is obtained, its intricate molecular structure is elucidated using a combination of advanced spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR, 13C-NMR, and Heteronuclear Multiple Bond Correlation (HMBC), provides detailed information about the connectivity of atoms within the molecule. researchgate.net Mass spectrometry is also a crucial tool for determining the molecular weight and fragmentation patterns, which aids in confirming the structure. researchgate.netnih.gov
High Resolution Electrospray Ionization Mass Spectrometry Hr Esi Ms
has emerged as a powerful and indispensable tool for the analysis of ginsenosides (B1230088), including Pseudoginsenoside F11. This technique offers high sensitivity and mass accuracy, enabling the precise determination of molecular formulas and the identification of complex compounds in intricate mixtures. mdpi.com
In the context of PF11 analysis, HR-ESI-MS is often operated in both positive and negative ion modes to gain comprehensive structural information. nih.gov In the positive-ion mode, adduct ions such as [M+H]+, [M+NH4]+, [M+Na]+, and [M+K]+ are commonly observed. nih.gov The fragmentation of these ions through collision-induced dissociation (CID) yields characteristic fragment ions that are specific to the (24R)-pseudoginsenoside F11 structure, with key fragments appearing at m/z 421, 439, 457, and 475. nih.gov These fragments arise from glycosidic bond cleavage and the loss of water molecules. nih.gov
The negative-ion mode generally provides greater sensitivity for ginsenoside detection. nih.gov In this mode, deprotonated molecules [M-H]- are the primary ions observed, and their fragmentation also proceeds mainly through glycosidic bond cleavage. nih.govmdpi.com The high resolution of the mass spectrometer allows for the differentiation of PF11 from other ginsenosides with similar masses, ensuring accurate identification. mdpi.com
The table below summarizes the key mass spectrometric data for Pseudoginsenoside F11.
| Ionization Mode | Adduct/Fragment Ion | m/z (mass-to-charge ratio) |
| Positive | [M+H]+ | 801.4922 |
| Positive | [M+Na]+ | 823.4741 |
| Positive | Characteristic Fragment | 475 |
| Positive | Characteristic Fragment | 457 |
| Positive | Characteristic Fragment | 439 |
| Positive | Characteristic Fragment | 421 |
| Negative | [M-H]- | 799.4770 |
Analytical Methodologies for Pseudoginsenoside F11 Quantification and Identification
Advanced Spectroscopic Methods in Pseudoginsenoside F11 Characterization
Advanced spectroscopic techniques are emerging as powerful tools for the rapid and non-destructive analysis of Pseudoginsenoside F11. These methods offer significant advantages over traditional chromatographic techniques by providing detailed structural information and enabling high-throughput screening.
Terahertz (THz) Spectroscopy for Detection and Differentiation
Terahertz (THz) spectroscopy, which utilizes electromagnetic radiation in the 0.1-10 THz range, has proven to be a promising and effective technique for the qualitative and quantitative analysis of Pseudoginsenoside F11. researchgate.netthermofisher.com This method is particularly valuable because 24(R)-pseudoginsenoside F11 is a specific biomarker for American ginseng (Panax quinquefolium), and its accurate detection is crucial for distinguishing this species from other related plants. utm.mx
Research has successfully established a stable fingerprint spectrum for 24(R)-pseudoginsenoside F11 in the terahertz band, demonstrating that the compound can be effectively detected and quantified using this method. utm.mx One of the key advantages of THz spectroscopy is its ability to detect key ginsenosides (B1230088) like F11, which are not active in the visible and ultraviolet (UV) range and therefore cannot be observed by UV-Vis spectroscopy. researchgate.net This capability highlights its potential in developing more robust chemical profiles for ginseng species. researchgate.net
Studies have shown that THz spectroscopy is a fast, simple, and cost-effective approach for both identifying and quantitatively analyzing P. quinquefolium based on its F11 content. utm.mx In comparative analyses, the quantitative data obtained from THz spectroscopy showed a difference of less than 5% when compared to results from high-performance liquid chromatography-triple quadrupole mass spectrometry (HPLC-TQ-MS), validating its accuracy. utm.mx Furthermore, when combined with standard principal component analysis, THz spectra can clearly distinguish P. quinquefolium samples from different geographical origins and from other substances. utm.mx
Table 1: Research Findings on THz Spectroscopy for Pseudoginsenoside F11
| Parameter | Finding | Source |
| Fingerprint Spectrum | A stable and characteristic fingerprint spectrum for 24(R)-pseudoginsenoside F11 in the THz band has been identified. | utm.mx |
| Quantitative Analysis | The method allows for the quantitative analysis of F11, with results showing less than 5% deviation from HPLC-TQ-MS data. | utm.mx |
| Differentiation | THz spectra, coupled with principal component analysis, can effectively differentiate P. quinquefolium from other species and origins. | utm.mx |
| Advantages | The technique is described as fast, simple, and cost-effective for the identification and analysis of F11. | utm.mx |
Fourier Transform Raman (FT-Raman) Spectroscopy
Fourier Transform Raman (FT-Raman) spectroscopy is another advanced analytical technique employed for the characterization of ginsenosides and the differentiation of ginseng species. researchgate.netnih.gov This method measures the scattering of high-energy photons after they interact with a sample, providing a vibrational fingerprint of the molecules present. researchgate.net A significant advantage of FT-Raman spectroscopy is the use of near-infrared lasers for excitation, which helps to avoid the fluorescent emissions from the sample that can often overwhelm the Raman scattering signal in traditional Raman spectroscopy. researchgate.net
While less common than other spectroscopic methods for ginseng analysis, FT-Raman spectroscopy has demonstrated its capability to discriminate between ginseng specimens based on their country of origin and the effects of processing. researchgate.net The basis for this discrimination lies in the fact that the concentration and conformation of ginsenosides differ depending on the ginseng's source, resulting in unique spectral features. researchgate.net For instance, specific spectral markers can indicate the geographical origin of a sample, providing a rapid, non-destructive analytical tool for distinguishing between different ginseng types. nih.govresearchgate.net
Although specific studies focusing exclusively on the FT-Raman spectrum of isolated Pseudoginsenoside F11 are not extensively detailed in the literature, the technique's proven success in differentiating P. quinquefolius from P. ginseng implicitly relies on detecting the unique chemical profiles of each species. researchgate.net Since Pseudoginsenoside F11 is a distinctive marker for P. quinquefolius, its presence and interaction with other compounds contribute to the unique FT-Raman spectral fingerprint of American ginseng.
Development of Standard Method Performance Requirements for Pseudoginsenoside F11 Determination
The development of standardized analytical methods is crucial for ensuring the quality and consistency of products containing Pseudoginsenoside F11. AOAC INTERNATIONAL, a globally recognized organization that develops voluntary consensus standards, has established Standard Method Performance Requirements (SMPRs) for the determination of selected ginsenosides, with the optional inclusion of Pseudoginsenoside F11, in dietary supplements and ingredients. researchgate.net
These SMPRs outline the minimum recommended performance characteristics that a method should meet when being evaluated for validation. researchgate.net The requirements are developed by stakeholder panels composed of representatives from industry, regulatory bodies, and academic institutions. researchgate.net The goal is to ensure that analytical methods are reliable, reproducible, and fit for their intended purpose, which includes quality assurance, compliance with Current Good Manufacturing Practices (CGMPs), and the detection of adulterants. researchgate.net
The applicability of these standards covers the determination of individual ginsenosides in Panax ginseng, P. quinquefolius, and optionally P. notoginseng raw materials and finished products. researchgate.net Any analytical technique that meets the specified performance requirements is considered acceptable. researchgate.net
Table 2: AOAC Standard Method Performance Requirements (SMPR 2017.014) for Ginsenoside Determination (including optional F11)
| Parameter | Acceptance Criteria |
| Analytical Range (mg/g) | 0.5–200 |
| Limit of Quantitation (mg/g) | ≤ 0.5 |
| Recovery (%) | 90–110 |
| Repeatability (RSDr, %) | ≤ 5.3% (at 0.5 mg/g) to ≤ 2.3% (at ≥ 200 mg/g) |
| Reproducibility (RSDR, %) | ≤ 9.2% (at 0.5 mg/g) to ≤ 4.4% (at ≥ 200 mg/g) |
This table is based on the data provided in AOAC SMPR® 2017.014 for various ginsenosides. researchgate.net
Structure Activity Relationship Sar Studies of Pseudoginsenoside F11 and Its Derivatives
Impact of Aglycone Structure on Biological Activity
Research comparing the biological effects of ginsenosides (B1230088) with their corresponding aglycones often reveals that the aglycone possesses greater potency. nih.gov This principle appears to hold true for Pseudoginsenoside F11 and its aglycone, ocotillol.
Studies have suggested that ocotillol may be more effective in modulating neuronal activity in the central nervous system (CNS) than PF11. nih.gov This enhanced efficacy is attributed to its increased lipophilicity after the removal of the sugar chain, which likely facilitates better permeability across the blood-brain barrier. nih.gov Similarly, in the context of gastric protection, ocotillol, the common sapogenin for all ocotillol-type saponins (B1172615), is considered the primary active metabolite. mdpi.com It is hypothesized that while ocotillol-type ginsenosides like PF11 have protective effects, their potency may be less than that of the ocotillol aglycone itself. mdpi.com This suggests that the sugar moiety, while influencing solubility and absorption, can sometimes hinder direct interaction with biological targets compared to the more compact aglycone. nih.govnih.gov
| Compound | Class | Key Potency Observation | Source(s) |
| Pseudoginsenoside F11 | Ocotillol-type Saponin (B1150181) | Active, but may be less potent than its aglycone for certain CNS and gastric effects. | nih.govmdpi.com |
| Ocotillol | Aglycone (Sapogenin) | Potentially more efficacious for CNS disorders due to higher lipophilicity and better blood-brain barrier permeability. Considered the primary active metabolite for gastric protection. | nih.govmdpi.com |
Influence of Stereoisomers at C-20 on Pharmacological Effects
Stereoisomerism, particularly the spatial arrangement of substituents at the C-20 position of the dammarane (B1241002) skeleton, is a critical factor influencing the pharmacological activities of ginsenosides. cjnmcpu.comnih.gov The distinction between the 20(S) and 20(R) epimers can lead to significantly different biological outcomes. nih.govsorbonne-universite.fr
In the case of ocotillol-type triterpenes, the C-20 configuration dictates the specifics of their anti-inflammatory action. mdpi.comsorbonne-universite.fr Studies on the anti-inflammatory activity of C-20 epimers of ocotillol in RAW 264.7 cells revealed distinct profiles:
Both 20(S) and 20(R) epimers were found to inhibit the release of the pro-inflammatory cytokine interleukin-6 (IL-6). mdpi.comsorbonne-universite.fr
The 20(S)-epimers were primary inhibitors of prostaglandin (B15479496) E₂ (PGE₂) release and notably increased the secretion of the anti-inflammatory mediator interleukin-10 (IL-10). mdpi.comsorbonne-universite.fr
Conversely, the 20(R)-epimers were found to inhibit the release of the inflammatory cytokine tumor necrosis factor-alpha (TNF-α). mdpi.comnih.gov
This stereospecific activity highlights the precise structural requirements for interaction with different biological targets within inflammatory pathways. While 20(S)-ginsenosides are often reported to have stronger cytotoxic effects, exceptions exist, such as 20(R)-Rg3 showing more potent inhibition of cancer cell invasion. nih.govmdpi.com The stereochemistry at C-20 is therefore a crucial consideration in the development of targeted therapeutic agents from ginsenoside derivatives. cjnmcpu.com
| Stereoisomer | Effect on IL-6 | Effect on PGE₂ | Effect on TNF-α | Effect on IL-10 | Source(s) |
| 20(S)-Ocotillol | Inhibition | Inhibition | No significant inhibition | Increased release | mdpi.comsorbonne-universite.fr |
| 20(R)-Ocotillol | Inhibition | No significant inhibition | Inhibition | No significant increase | mdpi.comsorbonne-universite.frnih.gov |
Role of Hydroxyl Group Substitutions on Bioactivity
The number and location of hydroxyl (–OH) groups on the ginsenoside scaffold are known to significantly affect pharmacological activity. frontiersin.org For ocotillol-type compounds, substitutions at the C-3 and C-25 positions have been identified as particularly important for modulating cytotoxicity. nih.gov
General SAR studies on ginsenosides have shown that increasing the number of hydroxyl groups can impact anti-tumor effects. nih.gov Specifically, the substitution of hydroxyl or methoxyl groups at the C-25 position has been found to increase the anti-tumor properties of certain ginsenosides. frontiersin.orgnih.gov For example, the compound 20(S)-25-OH-PPD demonstrated superior apoptotic and antiproliferative effects compared to related compounds lacking the C-25 hydroxyl group. frontiersin.orgnih.gov This suggests that the C-25 hydroxyl group is a key functional site for the anticancer activity of dammarane-type saponins, including the ocotillol family.
Structural Modifications and Resultant Bioactivity Alterations
Beyond the inherent features of the aglycone and stereochemistry, targeted structural modifications of Pseudoginsenoside F11 and its derivatives have led to the creation of novel compounds with altered and sometimes enhanced bioactivities.
One significant area of modification is the sugar moiety. A general trend observed in SAR studies is that a lower number of sugar units correlates with increased anticancer activity, possibly because the reduced size and increased hydrophobicity improve cell membrane permeability. nih.gov
Another fruitful approach involves modifying the aglycone itself. For instance, a series of ocotillol-type derivatives were synthesized by introducing different functional groups at the C-3 position. mdpi.com This research yielded important SAR insights for antibacterial activity:
Derivatives featuring an amino group at the C-3 position generally displayed excellent activity against bacteria such as S. aureus and B. subtilis. mdpi.com
In contrast, derivatives with a carboxylic group at the C-3 position showed only moderate antibacterial activity. mdpi.com
Furthermore, oxidation of the side chain of dammarane-type ginsenosides is a key transformation, both in laboratory synthesis and biological metabolism, that yields ocotillol-type structures. cjnmcpu.commdpi.com The formation of the 20,24-epoxy group is a critical step that can significantly alter the biological profile of the parent compound. mdpi.com These studies demonstrate that strategic chemical modifications can fine-tune the pharmacological properties of ocotillol-type saponins, opening avenues for developing derivatives with improved potency and selectivity. mdpi.com
| Compound Class | Structural Modification | Resulting Bioactivity Change | Source(s) |
| Ocotillol-type Derivatives | Introduction of an amino group at C-3 | Excellent antibacterial activity | mdpi.com |
| Ocotillol-type Derivatives | Introduction of a carboxylic group at C-3 | Moderate antibacterial activity | mdpi.com |
| Dammarane-type Ginsenosides | Reduction in the number of sugar moieties | Increased anticancer activity | nih.gov |
| Dammarane-type Ginsenosides | Oxidation of side chain to form 20,24-epoxy | Creation of ocotillol-type structure with altered pharmacological profile | cjnmcpu.commdpi.com |
Mechanistic Investigations of Pseudoginsenoside F11 Biological Activities
Neuroprotective and Cognition-Enhancing Mechanisms of Pseudoginsenoside F11
Modulation of Learning and Memory Deficits in Animal Models
Pseudoginsenoside F11 (PF11), an ocotillol-type saponin (B1150181) derived from American ginseng (Panax quinquefolium), has demonstrated significant potential in counteracting cognitive deficits across a variety of preclinical animal models. These models simulate different aspects of human cognitive impairment, allowing for a detailed investigation into the neuroprotective mechanisms of PF11. Research indicates that PF11 can ameliorate memory dysfunction induced by chemical agents, drug abuse, and pathological proteins associated with neurodegenerative diseases.
Scopolamine (B1681570) is a muscarinic antagonist that induces transient memory and learning deficits, serving as a widely used pharmacological model for amnesia. Studies have consistently shown that PF11 effectively counteracts the cognitive impairments induced by scopolamine in both mice and rats. oncotarget.comnih.gov
In passive avoidance tests, such as the one-trial step-down and step-through tasks, scopolamine administration shortens the latency of avoidance in mice. nih.gov Treatment with PF11 has been found to prolong this latency, indicating an improvement in memory retention. nih.gov Similarly, in the Morris water maze test, PF11 reduced the time it took for mice to locate a hidden platform, a task made more difficult by scopolamine. nih.gov In rats, PF11 reversed the scopolamine-induced reduction in avoidance percentage and shortened the latency of avoidance in the two-way active avoidance response test. nih.gov These findings suggest that PF11 antagonizes memory dysfunction caused by cholinergic blockade. nih.gov
| Animal Model | Behavioral Test | Key Findings with PF11 Treatment | Reference |
|---|---|---|---|
| Mice | Step-down/Step-through Passive Avoidance | Prolonged avoidance latency that was shortened by scopolamine. | nih.gov |
| Mice | Morris Water Maze | Decreased the time taken to locate the hidden platform. | nih.gov |
| Rats | Two-way Active Avoidance | Reversed the scopolamine-induced reduction in avoidance percentage and shortened avoidance latency. | nih.gov |
Chronic use of opioids and psychostimulants like morphine and methamphetamine can lead to significant cognitive and memory dysfunctions. PF11 has been investigated for its ability to mitigate these effects. oncotarget.comabmole.com In mouse models of morphine-induced cognitive impairment, PF11 improved performance in the Morris water maze test and antagonized the development of tolerance to morphine's analgesic effects. oncotarget.comcaymanchem.comnetascientific.com It also inhibits the development of morphine-induced conditioned place preference, a measure of the rewarding effects of the drug. caymanchem.comnetascientific.com
In the context of methamphetamine-induced neurotoxicity, PF11 has been shown to inhibit hyperlocomotion and preference. oncotarget.commums.ac.irmedchemexpress.com Mechanistic studies suggest that these effects are mediated by the regulation of dopaminergic and GABAergic neurons in the nucleus accumbens. oncotarget.com
| Inducing Agent | Animal Model | Behavioral/Neurological Test | Key Findings with PF11 Treatment | Reference |
|---|---|---|---|---|
| Morphine | Mice | Morris Water Maze | Improved behavioral responses and inhibited memory impairment. | oncotarget.comcaymanchem.comnetascientific.com |
| Morphine | Mice | Conditioned Place Preference | Inhibited the development of morphine-induced conditioned place preference. | caymanchem.comnetascientific.com |
| Methamphetamine | Mice | Behavioral Tests (Locomotion, Preference) | Inhibited hyperlocomotion and preference by regulating GABAergic neurons and μ-opioid receptors. | oncotarget.com |
The accumulation of amyloid-beta (Aβ) peptides is a central pathological hallmark of Alzheimer's disease (AD). PF11 has shown significant anti-amnesic effects in two distinct mouse models of AD. nih.gov In a model where cognitive impairment is induced by the direct intracerebroventricular injection of the Aβ₁₋₄₂ peptide, PF11 treatment significantly mitigated learning and memory deficits. oncotarget.comnih.gov
Furthermore, in the APP/PS1 transgenic mouse model, which genetically develops age-dependent Aβ plaques and cognitive decline, PF11 improved memory performance in behavioral tests. oncotarget.comnih.gov The underlying mechanisms for these benefits are multifaceted. PF11 was found to significantly inhibit the expression of β-amyloid precursor protein (APP) and Aβ₁₋₄₀ in both the cortex and hippocampus. oncotarget.comnih.gov It also restored the activity of crucial antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), while decreasing levels of the lipid peroxidation marker malondialdehyde (MDA). oncotarget.comnih.gov Additionally, PF11 improved histopathological changes and downregulated the expression of proteins involved in apoptosis, such as JNK2, p53, and cleaved caspase 3 in the hippocampus. nih.gov In senescence-accelerated mice (SAMP8), PF11 also attenuated learning impairments and reduced Aβ deposition. nih.gov
| Animal Model | Behavioral Test | Biochemical/Molecular Findings with PF11 Treatment | Reference |
|---|---|---|---|
| Aβ₁₋₄₂-injected Mice | Morris Water Maze, Step-through Test | Mitigated learning and memory impairments. | oncotarget.comnih.gov |
| APP/PS1 Transgenic Mice | Morris Water Maze, Step-through Test | Inhibited expression of APP and Aβ₁₋₄₀; Restored SOD and GPx activities; Decreased MDA production; Downregulated JNK2, p53, and cleaved caspase 3. | oncotarget.comnih.gov |
| SAMP8 Mice | Novel Object Recognition, Morris Water Maze | Attenuated learning and memory impairments; Reduced Aβ deposition and tau hyperphosphorylation. | nih.govnih.gov |
Chronic administration of D-galactose in rodents induces changes that mimic natural aging, including cognitive decline, oxidative stress, and neuroinflammation, serving as a model for mild cognitive impairment (MCI). caymanchem.commdpi.commedsci.cn PF11 has been shown to effectively attenuate the cognitive impairment observed in D-galactose-treated mice, as measured by performance in the Morris water maze. caymanchem.comnetascientific.com The protective mechanisms of PF11 in this model are strongly linked to its antioxidant and anti-inflammatory properties. mdpi.comresearchgate.net Research has shown that PF11 reduces the levels of hippocampal advanced glycation end products (AGEs) and malondialdehyde (MDA), which are markers of oxidative damage. caymanchem.comnetascientific.com Concurrently, it increases the activity of the endogenous antioxidant enzyme superoxide dismutase (SOD) and levels of glutathione (GSH) in the hippocampus. caymanchem.comnetascientific.com
| Animal Model | Behavioral Test | Key Biochemical Findings in the Hippocampus with PF11 Treatment | Reference |
|---|---|---|---|
| D-galactose-treated Mice | Morris Water Maze | Reduced levels of advanced glycation end products (AGE). | caymanchem.comnetascientific.com |
| Reduced levels of malondialdehyde (MDA). | caymanchem.comnetascientific.com | ||
| Increased activity of superoxide dismutase (SOD). | caymanchem.comnetascientific.com | ||
| Increased levels of glutathione (GSH). | caymanchem.comnetascientific.com |
Okadaic acid (OA) is a potent inhibitor of protein phosphatases, particularly protein phosphatase 2A (PP2A). researchgate.netnih.gov Its administration in animal models leads to hyperphosphorylation of tau protein, a key event in the pathology of Alzheimer's disease, resulting in significant learning and memory impairments. researchgate.netnih.gov Studies in an OA-induced rat model of AD have shown that PF11 treatment dose-dependently ameliorates these learning and memory deficits. researchgate.netnih.gov
The neuroprotective mechanism of PF11 in this context is directly linked to its ability to modulate PP2A. researchgate.netnih.gov PF11 was found to inhibit OA-induced tau hyperphosphorylation, suppress the activation of glial cells, and reduce neuroinflammation, thereby rescuing neuronal and synaptic damage. researchgate.netnih.gov Further investigation revealed that PF11 can regulate the expression of enzymes that modify PP2A, leading to increased methyl-PP2A protein expression and indirectly boosting PP2A activity. researchgate.netnih.gov Molecular docking analyses have suggested that PF11 may also directly bind to and activate PP2A. researchgate.netnih.gov
| Animal Model | Inducing Agent | Key Mechanistic Findings with PF11 Treatment | Reference |
|---|---|---|---|
| Rats | Okadaic Acid (OA) | Dose-dependently improved learning and memory impairments. | researchgate.netnih.gov |
| Inhibited OA-induced tau hyperphosphorylation and neuroinflammation. | researchgate.netnih.gov | ||
| Increased methyl-PP2A protein expression, indirectly increasing PP2A activity. | researchgate.netnih.gov | ||
| Showed potential to directly bind to and activate PP2A. | researchgate.netnih.gov |
Attenuation of Neuroinflammation
Neuroinflammation, primarily driven by the activation of microglial cells, is a critical factor in the progression of neurodegenerative disorders. nih.gove-century.us PF11 has been shown to exert potent anti-neuroinflammatory effects through multiple mechanisms.
Microglia are the resident immune cells of the central nervous system, and their overactivation contributes to neuronal damage. e-century.us Research indicates that PF11 can mitigate the activation of microglia. nih.govselleckchem.com In studies using lipopolysaccharide (LPS) to induce an inflammatory response in microglial cell lines, PF11 effectively suppressed this activation. nih.govselleckchem.com This inhibitory effect on microglial activation has also been observed in in vivo models, where PF11 reduced microglial activation in the cortex and hippocampus of mice. nih.govselleckchem.commdpi.com Furthermore, PF11 has been found to accelerate the phagocytosis of myelin debris by microglia, a process crucial for clearing cellular remnants after ischemic injury. nih.gov
Activated microglia release a barrage of proinflammatory mediators that contribute to a neurotoxic environment. e-century.us PF11 has been demonstrated to significantly suppress the production and release of these harmful substances. nih.govselleckchem.comlktlabs.com
Specifically, PF11 has been shown to inhibit the release of:
Reactive Oxygen Species (ROS): These are highly reactive molecules that can cause significant damage to cells. nih.govselleckchem.comlktlabs.com
Nitric Oxide (NO): While NO has important physiological roles, its overproduction is implicated in neuroinflammation. nih.govselleckchem.comlktlabs.com
Prostaglandin (B15479496) E2 (PGE2): This is a key inflammatory mediator. nih.govselleckchem.comlktlabs.com
Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α): These are all pro-inflammatory cytokines that play a central role in the inflammatory cascade. nih.govselleckchem.comlktlabs.comnih.gov
The table below summarizes the inhibitory effects of PF11 on these proinflammatory mediators based on research findings.
| Proinflammatory Mediator | Effect of Pseudoginsenoside F11 | References |
| Reactive Oxygen Species (ROS) | Significant suppression of release. | nih.govselleckchem.comlktlabs.com |
| Nitric Oxide (NO) | Significant suppression of release. | nih.govselleckchem.comlktlabs.com |
| Prostaglandin E2 (PGE2) | Significant suppression of release. | nih.govselleckchem.comlktlabs.com |
| Interleukin-1β (IL-1β) | Reversal of LPS-induced increases in mRNA expression and protein levels. | nih.govselleckchem.comlktlabs.comnih.gov |
| Interleukin-6 (IL-6) | Reversal of LPS-induced increases in mRNA expression and protein levels. | nih.govselleckchem.comlktlabs.comnih.gov |
| Tumor Necrosis Factor-α (TNF-α) | Reversal of LPS-induced increases in mRNA expression and protein levels. | nih.govselleckchem.comlktlabs.comnih.gov |
Toll-like receptor 4 (TLR4) is a key receptor that recognizes pathogens and triggers inflammatory signaling cascades. mdpi.comsemanticscholar.org PF11 has been found to inhibit the interaction and expression of TLR4 and its downstream adapter protein, MyD88, in activated microglial cells. nih.govselleckchem.com This action effectively blocks the initiation of several critical signaling pathways that lead to inflammation.
The primary TLR4-mediated pathways regulated by PF11 include:
TAK1/IKK/NF-κB: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression. e-century.us PF11 inhibits this pathway by targeting the upstream kinases TAK1 and IKK, thereby preventing the activation of NF-κB. nih.govselleckchem.com
Mitogen-Activated Protein Kinases (MAPKs): MAPKs are another major group of signaling proteins involved in inflammatory responses. e-century.us PF11 has been shown to inhibit the phosphorylation of MAPKs in LPS-activated microglial cells. nih.govselleckchem.com
Akt: The Akt signaling pathway is also involved in neuroinflammation. semanticscholar.org PF11 has been observed to inhibit the phosphorylation of Akt, further contributing to its anti-inflammatory effects. nih.govselleckchem.com
By modulating these interconnected signaling pathways, PF11 effectively dampens the inflammatory response at multiple levels. nih.govmdpi.com
Macrophages, another key immune cell type, can polarize into different functional phenotypes. frontiersin.org The pro-inflammatory M1 phenotype contributes to tissue damage, while the anti-inflammatory M2 phenotype is involved in tissue repair. frontiersin.org PF11 has been shown to regulate macrophage function and promote the polarization of M1 macrophages towards the M2 phenotype. frontiersin.orgacs.orgnih.gov This shift from a pro-inflammatory to an anti-inflammatory state is crucial for resolving inflammation and promoting healing. frontiersin.org Specifically, in the context of cerebral ischemia, PF11 has been shown to promote the protective M2 microglia/macrophage polarization. nih.gov
The table below details the effects of PF11 on macrophage polarization.
| Macrophage Phenotype | Effect of Pseudoginsenoside F11 | References |
| M1 (Pro-inflammatory) | Promotes polarization to M2 phenotype. | frontiersin.orgacs.orgnih.gov |
| M2 (Anti-inflammatory) | Promotes polarization from M1 phenotype. | frontiersin.orgacs.orgnih.gov |
Anti-Amyloidogenic Mechanisms
The accumulation of amyloid-beta (Aβ) peptides, derived from the amyloid precursor protein (APP), is a central pathological hallmark of Alzheimer's disease. nih.gov PF11 has demonstrated promising anti-amyloidogenic properties.
Research has shown that PF11 can significantly inhibit the expression of APP and the production of Aβ in the cortex and hippocampus of animal models of Alzheimer's disease. nih.govresearchgate.net One study found that PF11 promoted the transport of APP from the cytoplasm to the plasma membrane and decreased the abnormally high expression of β-site APP cleavage enzyme 1 (BACE1), a key enzyme in the amyloidogenic processing of APP. nih.gov By inhibiting both the expression of the precursor protein and the key enzyme responsible for its cleavage, PF11 effectively reduces the generation of neurotoxic Aβ peptides. mdpi.comnih.govencyclopedia.pub
Enhancement of Lysosomal Function and Endosome Maturation for Aβ Elimination
Pseudoginsenoside F11 (PF11) has been shown to facilitate the clearance of oligomeric amyloid-beta (oAβ), a key pathological hallmark of Alzheimer's disease, by enhancing the function of the endosomal-lysosomal system in microglia. nih.gov Research indicates that PF11 increases the uptake and degradation of oAβ in cultured microglial cells. nih.gov This process is crucial as the endosomal-autophagy-lysosomal system is responsible for clearing Aβ, and its impairment is a known factor in Alzheimer's disease pathogenesis. nih.govmdpi.com
High concentrations of oAβ can disrupt this system by hindering the nuclear translocation of transcription factor EB (TFEB), a master regulator of lysosomal biogenesis. nih.govresearchgate.net PF11 has been observed to counteract this effect by inducing TFEB nuclear translocation in microglia even in the presence of high oAβ levels. nih.gov This leads to a notable increase in the expression of lysosome-associated proteins and enzymes, ultimately improving lysosomal function. nih.govresearchgate.net
Furthermore, PF11 plays a role in the maturation of endosomes, a critical step for the progression of cargo from early to late endosomes for degradation. It achieves this by restoring the conversion of Rab5 to Rab7, a process that is otherwise interrupted by high concentrations of oAβ. nih.gov By reversing the dysfunction of the endosomal-lysosomal system, PF11 provides a significant mechanism for facilitating the clearance of oAβ. nih.govdntb.gov.ua
Table 1: Effect of Pseudoginsenoside F11 on Lysosomal Function and Endosome Maturation
| Mechanism | Effect of Pseudoginsenoside F11 | Key Proteins/Factors Involved | Outcome |
| Lysosomal Biogenesis | Induces nuclear translocation | TFEB | Increased expression of lysosomal proteins and enzymes |
| Endosome Maturation | Restores conversion | Rab5 to Rab7 | Effective cargo progression from early to late endosomes |
| oAβ Clearance | Increases uptake and degradation | - | Reduced amyloid-beta levels |
Regulation of Tau Hyperphosphorylation
The hyperphosphorylation of tau protein is another central pathological feature of Alzheimer's disease, leading to the formation of neurofibrillary tangles and neuronal dysfunction. encyclopedia.pub Pseudoginsenoside F11 has been found to regulate tau hyperphosphorylation through multiple signaling pathways.
Direct Activation of Protein Phosphatase 2A (PP2A)
Protein Phosphatase 2A (PP2A) is a key phosphatase responsible for dephosphorylating tau protein, and its reduced activity is observed in Alzheimer's disease brains. mdpi.comaging-us.com PF11 has been shown to directly bind to and activate PP2A. mdpi.comnih.gov Molecular docking and in vitro studies have revealed that PF11 shares structural similarities with known PP2A activators. nih.gov
Furthermore, PF11 can indirectly increase PP2A activity by regulating the expression of enzymes involved in its methylation, such as leucine (B10760876) carboxyl methyltransferase-1 (LCMT-1) and protein phosphatase methylesterase-1. nih.govnih.gov By enhancing PP2A activity, PF11 can significantly reverse tau hyperphosphorylation. mdpi.comnih.gov
Modulation of Insulin (B600854) Signaling Pathway
Dysregulation of the insulin signaling pathway in the brain is implicated in the hyperphosphorylation of tau. nih.gov PF11 has been demonstrated to ameliorate tau hyperphosphorylation by modulating this pathway. nih.govnih.gov Specifically, in a rat model of sporadic Alzheimer's disease induced by streptozotocin (B1681764) (STZ), PF11 treatment was found to regulate the IRS-1/PI3K/AKT signaling cascade. nih.gov
Activation of this pathway leads to the phosphorylation of Glycogen Synthase Kinase-3β (GSK-3β) at its Ser9 residue, which inhibits its activity. nih.gov Since GSK-3β is a primary kinase responsible for tau phosphorylation, its inhibition by the PF11-mediated modulation of the insulin signaling pathway contributes to the reduction of tau hyperphosphorylation. encyclopedia.pubnih.gov
Interference with Calpain I/CDK5 Signaling Pathway
The Calpain I/Cyclin-Dependent Kinase 5 (CDK5) signaling pathway is another critical pathway involved in tau hyperphosphorylation. nih.gov Increased intracellular calcium levels can activate calpain I, which in turn cleaves p35 to p25. The p25 fragment then hyperactivates CDK5, a major tau kinase. nih.gov
Studies have shown that PF11 can attenuate tau hyperphosphorylation by interfering with this pathway. encyclopedia.pubnih.gov In STZ-induced Alzheimer's disease models, PF11 treatment was observed to reverse the abnormalities in the calpain I/CDK5 signaling pathway. nih.gov By inhibiting this pathway, PF11 reduces CDK5 activity, thereby decreasing the phosphorylation of tau. nih.govmaxapress.com
Table 2: Regulation of Tau Hyperphosphorylation by Pseudoginsenoside F11
| Signaling Pathway | Mechanism of Action by Pseudoginsenoside F11 | Key Molecular Targets | Outcome |
| Protein Phosphatase 2A (PP2A) | Direct binding and activation; Indirect activation via methylation regulation. | PP2A, LCMT-1 | Decreased Tau hyperphosphorylation |
| Insulin Signaling | Modulates the IRS-1/PI3K/AKT pathway, leading to inhibitory phosphorylation of GSK-3β. | IRS-1, PI3K, AKT, GSK-3β | Decreased Tau hyperphosphorylation |
| Calpain I/CDK5 | Reverses dysregulation of the pathway, inhibiting CDK5 activity. | Calpain I, p25/CDK5 | Decreased Tau hyperphosphorylation |
Amelioration of Oxidative Stress in Neuronal Systems
Oxidative stress is a significant contributor to neuronal damage in neurodegenerative diseases. nih.gov Pseudoginsenoside F11 has demonstrated neuroprotective effects by mitigating oxidative stress. nih.govnih.gov
Restoration of Antioxidant Enzyme Activities (SOD, GSH-Px)
Superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) are crucial antioxidant enzymes that protect cells from oxidative damage. alfachemic.com Their activities are often diminished in the context of neurodegenerative diseases. nih.gov
Research has shown that PF11 can restore the activities of both SOD and GSH-Px in the cortex of APP/PS1 mice, an animal model of Alzheimer's disease. nih.govnih.govfrontiersin.org By enhancing the function of these antioxidant enzymes, PF11 helps to counteract the detrimental effects of oxidative stress on neurons. nih.govresearchgate.netcaymanchem.com This restoration of the antioxidant defense system is a key mechanism behind the neuroprotective effects of PF11. nih.govresearchgate.net
Table 3: Effect of Pseudoginsenoside F11 on Antioxidant Enzyme Activities
| Antioxidant Enzyme | Effect of Pseudoginsenoside F11 | Model System | Outcome |
| Superoxide Dismutase (SOD) | Restored activity | APP/PS1 mice cortex; Cisplatin-injected rats | Reduced oxidative stress |
| Glutathione Peroxidase (GSH-Px) | Restored activity | APP/PS1 mice cortex; Cisplatin-injected rats | Reduced oxidative stress |
Reduction of Lipid Peroxidation Markers (MDA, AGE)
Pseudoginsenoside F11 (PF11) has demonstrated significant efficacy in mitigating oxidative stress by reducing key markers of lipid peroxidation, namely malondialdehyde (MDA) and advanced glycation end products (AGEs). In a mouse model of D-galactose-induced mild cognitive impairment, administration of PF11 was found to decrease the levels of both MDA and AGEs in the hippocampus. caymanchem.com This suggests a protective role against oxidative damage in the brain, which is a common feature of neurodegenerative processes.
Table 1: Effect of Pseudoginsenoside F11 on Lipid Peroxidation Markers
| Model System | Marker | Effect of PF11 | Brain Region | Reference |
|---|---|---|---|---|
| D-galactose-induced cognitive impairment mouse model | Malondialdehyde (MDA) | Reduced | Hippocampus | caymanchem.com |
| D-galactose-induced cognitive impairment mouse model | Advanced Glycation End products (AGE) | Reduced | Hippocampus | caymanchem.com |
| Alzheimer's Disease (APP/PS1) mouse model | Malondialdehyde (MDA) | Reduced | Cortex | encyclopedia.pubsemanticscholar.orgfrontiersin.org |
Preservation of Neuronal Structure and Function
Pseudoginsenoside F11 exerts profound protective effects on the fundamental components of the nervous system, shielding neurons from death and preserving the integrity of synaptic structures. frontiersin.org Research in a streptozotocin (STZ)-induced rat model of sporadic Alzheimer's disease demonstrated that PF11 treatment markedly reduced neuronal loss in the DG and CA1 regions of the hippocampus. nih.gov Electron microscopy in the same study revealed that PF11 protected the synaptic ultrastructure, preventing the reduction in synaptic vesicles and the thinning of the postsynaptic density (PSD) observed in the disease model. encyclopedia.pubnih.gov
The mechanisms underlying this neuroprotection are multifaceted. One key pathway involves the direct binding and activation of Protein Phosphatase 2A (PP2A). mdpi.com This activation reverses the hyperphosphorylation of tau protein, a pathological hallmark of Alzheimer's disease, which in turn reduces neuroinflammation and rescues neurons from death and synaptic damage. mdpi.com By maintaining the health of neurons and their connections, PF11 helps to preserve the structural basis of cognitive function.
Table 2: Neuroprotective Effects of Pseudoginsenoside F11 on Neuronal Structure
| Model System | Observed Effect | Mechanism | Reference |
|---|---|---|---|
| STZ-induced sporadic Alzheimer's disease rat model | Reduced neuronal loss in hippocampus (DG and CA1 regions) | Modulation of insulin and calpain I/CDK5 signaling pathways | encyclopedia.pubnih.gov |
| STZ-induced sporadic Alzheimer's disease rat model | Protected synaptic ultrastructure (synaptic vesicles, PSD) | Not fully elucidated, linked to overall neuroprotection | nih.gov |
| In vitro / In vivo Alzheimer's disease models | Rescued neuronal death and synaptic damage | Direct binding and activation of PP2A, reversing tau hyperphosphorylation | mdpi.com |
Beyond protecting existing neurons, Pseudoginsenoside F11 actively promotes the generation of new ones, a process known as neurogenesis. This activity is primarily mediated through the activation of the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) signaling pathway. mdpi.comresearchgate.netoncotarget.com BDNF is a critical neurotrophin that supports the survival, growth, and differentiation of new neurons and synapses. acs.org
Studies have shown that PF11 can improve nerve injury and foster neurogenesis by activating this specific pathway. mdpi.comspandidos-publications.com In mice subjected to transient middle cerebral artery occlusion (tMCAO), a model for ischemic stroke, treatment with PF11 was found to promote neurogenesis, evidenced by an increased number of NeuN-positive cells (a marker for mature neurons) and elevated BDNF expression levels in the cortex. uantwerpen.be The activation of the BDNF/TrkB pathway is a key mechanism for repairing and remodeling the brain following injury and in the context of neurodegenerative diseases. acs.orgspandidos-publications.com
Intervention in Cerebral Ischemic Injury Mechanisms
A critical event in the cascade of neuronal injury following cerebral ischemia is a massive influx of calcium into the cells, leading to what is known as calcium overload. researchgate.net This pathological increase triggers a host of destructive processes, culminating in neuronal death. researchgate.netphysiology.org Pseudoginsenoside F11 has been shown to directly intervene in this process.
In a rat model of transient middle cerebral artery occlusion (tMCAO), PF11 administration was demonstrated to repress this sustained calcium overload. uantwerpen.beresearchgate.netcdnsciencepub.comsci-hub.se In vitro investigations using primary cortical neurons exposed to oxygen-glucose deprivation/reoxygenation (OGD/R) further confirmed that PF11 decreases intracellular calcium content. researchgate.net By preventing this toxic accumulation of calcium, PF11 helps to mitigate one of the earliest and most critical steps in the ischemic cell death pathway, thereby reducing infarct volume and improving neurological outcomes. researchgate.netmdpi.com
The excessive intracellular calcium that characterizes ischemic injury leads to the overactivation of calcium-dependent enzymes, including the protease μ-calpain (also known as calpain-1 or CAPN1). researchgate.netresearchgate.net Overactivated μ-calpain degrades essential cellular proteins, contributing significantly to neuronal damage and death. nih.govresearchgate.net
Pseudoginsenoside F11 has been shown to effectively inhibit this overactivation. mdpi.com Studies have demonstrated that PF11 administration in rat models of both permanent and transient cerebral ischemia leads to a significant reduction in μ-calpain activity. researchgate.netresearchgate.netnih.gov This is evidenced by decreased expression of its specific breakdown products, such as α-Fodrin. uantwerpen.benih.gov Furthermore, PF11 has been found to modulate the calpain I/CDK5 signaling pathway in the hippocampus, which is implicated in tau hyperphosphorylation. encyclopedia.pubnih.gov By inhibiting μ-calpain overactivation, PF11 prevents the downstream degradation of vital structural and functional proteins, preserving neuronal integrity in the face of ischemic insult. researchgate.netresearchgate.net
Table 3: Mechanistic Intervention of Pseudoginsenoside F11 in Cerebral Ischemia
| Pathological Event | Effect of PF11 | Model System | Key Findings | Reference |
|---|---|---|---|---|
| Calcium Overload | Repression | tMCAO rats; OGD/R cultured neurons | Decreased intracellular calcium content, reduced infarct volume. | uantwerpen.beresearchgate.netphysiology.org |
| μ-Calpain Overactivation | Inhibition | pMCAO and tMCAO rats | Dose- and time-dependently decreased calpain-1 (CAPN1) activity; reduced degradation of α-Fodrin. | researchgate.netresearchgate.netnih.gov |
Alleviation of Endoplasmic Reticulum Stress (ERS)
Endoplasmic reticulum stress (ERS) is a cellular condition triggered by the accumulation of unfolded or misfolded proteins in the ER lumen, leading to a series of signaling pathways known as the unfolded protein response (UPR). Prolonged or severe ERS can culminate in apoptosis, or programmed cell death.
Studies have demonstrated that PF11 can alleviate ERS in various pathological models. In a rat model of transient cerebral ischemia, PF11 was shown to reduce the degradation of sarcoplasmic/endoplasmic reticulum ATPase-2 (SERCA2), a key protein involved in maintaining calcium homeostasis within the ER. researchgate.net By preserving SERCA2 function, PF11 helps mitigate the calcium overload in the cytoplasm, a major contributor to ERS and subsequent neuronal damage. researchgate.net Furthermore, PF11 has been observed to attenuate the accumulation of autophagosomes and abnormal aggregation of autophagic proteins, which can be associated with ER stress. nih.gov In models of Alzheimer's disease, PF11 has also been shown to alleviate ERS. semanticscholar.org
Restoration of ATP Levels and Calcium Homeostasis
Cellular energy depletion, characterized by reduced adenosine (B11128) triphosphate (ATP) levels, and dysregulation of calcium homeostasis are critical factors in neuronal injury and death.
Research has shown that PF11 can effectively restore ATP levels in cultured primary cortical neurons subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), an in vitro model of ischemia-reperfusion injury. researchgate.net This restoration of cellular energy is crucial for maintaining essential cellular functions and preventing cell death.
Concurrently, PF11 plays a significant role in maintaining calcium homeostasis. In the same OGD/R model, PF11 was found to decrease intracellular calcium content. researchgate.net Mechanistically, PF11 inhibits the over-activation of μ-Calpain, a calcium-dependent protease, and reduces the degradation of SERCA2, thereby preventing cytoplasmic calcium overload. researchgate.net This is further supported by findings that ginsenoside Rg2, a related compound, can also significantly reduce intracellular calcium levels. spandidos-publications.com The ability of PF11 to restore ATP levels and maintain calcium homeostasis underscores its neuroprotective potential.
Reversal of NMDA-2B Subunit and Postsynaptic Density Dysregulation
The N-methyl-D-aspartate (NMDA) receptor, particularly its 2B subunit (NMDA-2B), and postsynaptic density (PSD) proteins are critical for synaptic plasticity, learning, and memory. Their dysregulation is implicated in various neurological disorders.
In a rat model of transient cerebral ischemia, PF11 treatment was found to reverse the diminished levels of the NMDA-2B subunit and postsynaptic density protein 95 (PSD-95). researchgate.net This suggests that PF11 can help preserve the integrity and function of excitatory synapses under ischemic conditions. Furthermore, in a rat model of sporadic Alzheimer's disease, PF11 treatment led to an increase in the number of synapses and the thickness of the postsynaptic membrane density in the hippocampus. nih.gov This indicates a restorative effect on synaptic structure, which is crucial for cognitive function.
Modulation of Glutamatergic System in Morphine-Induced Behavioral Sensitization
The glutamatergic system, the primary excitatory neurotransmitter system in the brain, plays a crucial role in the development of behavioral sensitization to drugs of abuse like morphine.
Research has shown that PF11 can antagonize the development of morphine-induced behavioral sensitization. nih.gov This effect is, at least in part, mediated by its modulation of the glutamatergic system. In freely moving mice, PF11 was found to counteract the decrease in extracellular glutamate (B1630785) levels in the medial prefrontal cortex (mPFC) induced by morphine. nih.govmedchemexpress.com This suggests that PF11 may block the development of morphine-induced behavioral sensitization by influencing glutamate transmission in this key brain region. cjnmcpu.comnih.gov
Anti-Diabetic Mechanisms of Pseudoginsenoside F11
Beyond its neuroprotective effects, PF11 has demonstrated potential as an anti-diabetic agent. Its mechanisms of action in this context involve the modulation of key proteins involved in glucose metabolism and insulin sensitivity.
Partial Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Agonism
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that acts as a master regulator of adipocyte differentiation and is a key target for anti-diabetic drugs. wiley.comnih.gov
Studies have identified PF11 as a novel partial agonist of PPARγ. nih.govwiley.comnih.gov Unlike full agonists, such as thiazolidinediones (TZDs), which can have undesirable side effects, partial agonists like PF11 activate PPARγ with more modest adipogenic activity. nih.govwiley.com This partial agonism is considered a potential advantage, possibly uncoupling the insulin-sensitizing effects from adverse side effects. nih.gov Research has shown that PF11 promotes the differentiation of 3T3-L1 preadipocytes by activating PPARγ. selleckchem.com Furthermore, PF11 has been found to inhibit the obesity-linked phosphorylation of PPARγ at Ser-273 by Cdk5, a mechanism shared with some anti-diabetic drugs. nih.govwiley.comnih.gov
Promotion of Adiponectin Oligomerization and Secretion
Adiponectin is an adipokine that plays a crucial role in regulating glucose levels and fatty acid breakdown. Its oligomeric state, particularly the high-molecular-weight (HMW) form, is critical for its biological activity.
Research has demonstrated that PF11 promotes the oligomerization and secretion of adiponectin in 3T3-L1 adipocytes. nih.govwiley.com In a dose-dependent manner, PF11 increased the cellular levels of adiponectin oligomers and enhanced the secretion of different adiponectin forms, especially the HMW adiponectin. nih.gov This effect is similar to that of the TZD drug rosiglitazone. nih.gov The promotion of adiponectin oligomerization and secretion by PF11 is another key mechanism contributing to its potential anti-diabetic effects. nih.govnih.gov
Inhibition of Obesity-Linked Phosphorylation of PPARγ at Ser-273 by Cdk5
Peroxisome proliferator-activated receptor γ (PPARγ) is a crucial regulator of adipocyte differentiation and is a target for insulin-sensitizing drugs. nih.govnih.gov While full agonists of PPARγ can have undesirable side effects, partial agonists are being investigated for their potential to separate therapeutic benefits from adverse effects. nih.govwiley.com
Pseudoginsenoside F11 has been identified as a novel partial PPARγ agonist. nih.govnih.govselleckchem.com A key mechanism contributing to insulin resistance in obesity is the phosphorylation of PPARγ at the serine-273 (Ser-273) residue by cyclin-dependent kinase 5 (Cdk5). nih.govwiley.com This phosphorylation leads to the dysregulation of certain PPARγ target genes, including adiponectin, which is involved in insulin sensitization. nih.gov
Induction of 3T3-L1 Preadipocyte Differentiation
Consistent with its role as a PPARγ agonist, Pseudoginsenoside F11 has been shown to promote the differentiation of 3T3-L1 preadipocytes into adipocytes. nih.govselleckchem.com This process, known as adipogenesis, is characterized by the accumulation of lipid droplets within the cells. nih.gov
Studies have shown that treatment of 3T3-L1 preadipocytes with PF11 leads to an increase in the number of lipid droplets in a dose-dependent manner. nih.gov However, the potency of PF11 in inducing adipogenesis is less than that of the full agonist rosiglitazone, which aligns with its classification as a partial agonist. nih.gov The pro-differentiation effect of PF11 was shown to be dependent on PPARγ activation, as it was abolished by the presence of GW9662, a specific PPARγ antagonist. nih.govresearchgate.net
Furthermore, PF11 treatment increased the mRNA levels of both PPARγ and adiponectin in differentiating 3T3-L1 cells. nih.govresearchgate.net Adiponectin is an important hormone secreted by adipocytes that plays a role in regulating glucose levels and fatty acid breakdown. PF11 was also found to promote the oligomerization and secretion of adiponectin. nih.govnih.gov
Table 1: Effect of Pseudoginsenoside F11 on 3T3-L1 Preadipocyte Differentiation
| Compound | Concentration | Effect on Differentiation | Key Findings |
|---|---|---|---|
| Pseudoginsenoside F11 (p-F11) | 20, 40 μM | Promotes differentiation | Increases lipid droplets, mRNA of PPARγ and adiponectin. nih.govresearchgate.net |
| Rosiglitazone (Rosi) | 0.5 μM | Promotes differentiation (Positive Control) | More potent in inducing adipogenesis than p-F11. nih.gov |
| GW9662 | 20 μM | Inhibits differentiation | Abolishes the pro-differentiation effect of p-F11. nih.govresearchgate.net |
Nephroprotective Mechanisms of Pseudoginsenoside F11
Cisplatin is a potent and widely used chemotherapy agent, but its clinical utility is often limited by its nephrotoxicity, or damage to the kidneys. nih.govresearchgate.net Research has explored the potential of Pseudoginsenoside F11 to protect the kidneys from cisplatin-induced injury. nih.govresearchgate.net
Attenuation of Lipopolysaccharide (LPS)-Induced Acute Kidney Injury
Pseudoginsenoside F11 (PF11), an ocotillol-type saponin found in Panax quinquefolius (American ginseng), has demonstrated protective effects against acute kidney injury (AKI) induced by lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. acs.org The inflammatory response is a key pathological feature of AKI. acs.org Research indicates that PF11 alleviates renal injuries in a mouse model of LPS-induced AKI by modulating macrophage function. acs.org
In studies involving mouse models of LPS-induced acute kidney injury, administration of PF11 has been shown to significantly decrease the levels of pro-inflammatory cytokines. acs.org The inflammatory response is a primary driver of AKI, and macrophages are key immune cells in this process. acs.org PF11's ability to reduce inflammatory cytokine levels is a crucial aspect of its nephroprotective effects. acs.org Research has demonstrated that PF11 treatment leads to a reduction in the levels of these inflammatory mediators, thereby mitigating the inflammatory cascade that contributes to kidney damage. acs.org
Table 1: Effect of Pseudoginsenoside F11 on Pro-inflammatory Cytokine Levels in LPS-Induced Acute Kidney Injury
| Cytokine | Effect of PF11 Treatment | Reference |
| Interleukin-6 (IL-6) | Decreased | springermedizin.de |
| Tumor Necrosis Factor-α (TNF-α) | Decreased | springermedizin.de |
| Interleukin-1β (IL-1β) | Decreased | acs.orgspringermedizin.de |
This table summarizes the observed effects of Pseudoginsenoside F11 on key pro-inflammatory cytokines in the context of LPS-induced acute kidney injury.
A key mechanism through which Pseudoginsenoside F11 (PF11) protects against LPS-induced acute kidney injury is by reducing the infiltration of inflammatory macrophages into the kidney tissue. acs.org Macrophages are major contributors to the inflammatory environment in AKI. acs.org Studies have shown that PF11 treatment leads to a decrease in macrophage inflammatory infiltration. acs.org This effect is believed to be central to its kidney-protective properties. To confirm the role of macrophages, experiments involving macrophage depletion using clodronate liposomes were conducted. acs.org These studies revealed that the protective effects of PF11 against LPS-induced kidney damage were nullified when macrophages were depleted, underscoring the importance of PF11's action on these immune cells. acs.orglarvol.com Furthermore, PF11 has been observed to promote the polarization of M1 macrophages, which are pro-inflammatory, towards the M2c macrophage phenotype, which is associated with anti-inflammatory responses and tissue repair. acs.org
Pseudoginsenoside F11 (PF11) has been found to exert its anti-inflammatory effects in acute kidney injury by regulating the nuclear factor-κB (NF-κB)/NOD-like receptor thermal protein domain-associated protein 3 (NLRP3)/interleukin-1β (IL-1β) signaling pathway. acs.orgsciprofiles.com This pathway is a critical component of the innate immune response and plays a significant role in the inflammation seen in AKI. acs.org
Research indicates that PF11 suppresses this signaling cascade. acs.org The activation of the NLRP3 inflammasome is a key step in the production of the pro-inflammatory cytokine IL-1β. koreascience.kr PF11 has been shown to inhibit the activation of the NLRP3 inflammasome, which in turn reduces the maturation and secretion of IL-1β. acs.orgkoreascience.kr This inhibitory effect on the NF-κB/NLRP3/IL-1β pathway is a crucial mechanism behind PF11's ability to alleviate kidney damage. acs.org Studies where macrophages were depleted demonstrated that the downregulation of this pathway by PF11 was abolished, confirming that PF11's regulatory action on this pathway is mediated through its effect on macrophages. acs.org
Anti-Inflammatory Mechanisms of Pseudoginsenoside F11 in Other Contexts
The anti-inflammatory properties of Pseudoginsenoside F11 (PF11) extend beyond the kidneys and have been investigated in other inflammatory conditions, such as acute lung injury. nih.gov
PF11 has been shown to significantly attenuate lipopolysaccharide (LPS)-induced acute lung injury (ALI). nih.gov This protective effect is attributed to its ability to suppress the inflammatory response in the lungs. nih.gov
A primary mechanism by which PF11 mitigates acute lung injury is through the suppression of neutrophil infiltration into the lung tissue. nih.govnih.gov In response to inflammatory stimuli like LPS, neutrophils are recruited to the site of injury, where their excessive accumulation and activation can lead to tissue damage. researchgate.net
Studies have demonstrated that PF11 treatment decreases myeloperoxidase (MPO) activity, an enzyme abundant in neutrophils and a marker of their infiltration, in the lung tissue. springermedizin.deresearchgate.net This reduction in MPO activity corresponds with a lower number of neutrophils observed in the bronchoalveolar lavage fluid (BALF) of PF11-treated mice. researchgate.net The suppression of neutrophil infiltration by PF11 is linked to the reduced expression of macrophage inflammatory protein-2 (MIP-2) and intercellular adhesion molecule-1 (ICAM-1), both of which are crucial for neutrophil recruitment. researchgate.netresearchgate.net
Table 2: Effect of Pseudoginsenoside F11 on Markers of Neutrophil Infiltration in Acute Lung Injury
| Marker | Effect of PF11 Treatment | Reference |
| Myeloperoxidase (MPO) Activity | Decreased | springermedizin.deresearchgate.net |
| Neutrophil Count in BALF | Reduced | researchgate.net |
| Macrophage Inflammatory Protein-2 (MIP-2) | Reduced Expression | researchgate.netresearchgate.net |
| Intercellular Adhesion Molecule-1 (ICAM-1) | Reduced Expression | researchgate.netresearchgate.net |
This table illustrates the impact of Pseudoginsenoside F11 on key indicators of neutrophil infiltration during acute lung injury.
Attenuation of Acute Lung Injury
Reduction of MIP-2 and ICAM-1 Expression
Pseudoginsenoside F11 (PF11) has demonstrated the ability to modulate inflammatory responses by downregulating the expression of key molecules involved in neutrophil recruitment. In a mouse model of lipopolysaccharide (LPS)-induced acute lung injury, administration of PF11 led to a decrease in the mRNA and protein levels of macrophage inflammatory protein-2 (MIP-2) and intercellular adhesion molecule-1 (ICAM-1). nih.govnih.govspringermedizin.de MIP-2 is a potent chemoattractant for neutrophils, while ICAM-1 is an adhesion molecule that facilitates the migration of neutrophils from the bloodstream into tissues. By reducing the expression of both MIP-2 and ICAM-1, PF11 effectively suppresses neutrophil infiltration into the inflamed lung tissue. nih.govresearchgate.netresearchgate.net
This reduction in neutrophil infiltration is a critical aspect of PF11's anti-inflammatory effects, as excessive neutrophil accumulation can lead to tissue damage. nih.gov The compound's ability to interfere with these specific molecular pathways highlights its potential as a modulator of inflammatory cell trafficking.
Promotion of Neutrophil Clearance through Apoptosis and Phagocytosis
Beyond inhibiting neutrophil infiltration, Pseudoginsenoside F11 (PF11) also actively promotes the resolution of inflammation by enhancing the clearance of neutrophils from the site of injury. nih.govresearchgate.net This is achieved through a dual mechanism: the acceleration of neutrophil apoptosis (programmed cell death) and the subsequent phagocytosis of these apoptotic neutrophils by alveolar macrophages. nih.govresearchgate.net
In a study on LPS-induced acute lung injury, PF11 was shown to increase the rate of neutrophil apoptosis. nih.gov This is significant because the timely removal of neutrophils is essential to prevent the release of their harmful contents and limit tissue damage. Furthermore, PF11 was observed to enhance the phagocytic activity of alveolar macrophages, the resident immune cells of the lungs responsible for engulfing and clearing cellular debris, including apoptotic neutrophils. nih.govresearchgate.net This coordinated process of promoting neutrophil apoptosis and their subsequent removal by macrophages contributes to the efficient resolution of inflammation in the lungs. nih.govdntb.gov.ua
Other Cellular and Tissue-Specific Mechanisms
Enhancement of Skin Flap Viability
Pseudoginsenoside F11 (PF11) has been identified as a promising agent for improving the survival of random-pattern skin flaps, which are frequently used in reconstructive surgery but are prone to necrosis. nih.govresearchgate.netfrontiersin.org The beneficial effects of PF11 on skin flap viability are attributed to a combination of mechanisms that collectively enhance tissue survival under ischemic conditions. nih.govnih.gov
Promotion of TFEB Nuclear Translocation via AMPK-mTOR Pathway
A key mechanism underlying the protective effects of Pseudoginsenoside F11 (PF11) on skin flap viability is its ability to induce autophagy, a cellular process of self-digestion and recycling of cellular components that is crucial for cell survival under stress. nih.govfrontiersin.orgnih.gov PF11 achieves this by modulating the AMPK-mTOR signaling pathway, which in turn promotes the nuclear translocation of Transcription Factor EB (TFEB). nih.govnih.govaginganddisease.org
Enhancement of Angiogenesis
Pseudoginsenoside F11 (PF11) has been demonstrated to promote angiogenesis, the formation of new blood vessels, which is a critical process for the survival of ischemic skin flaps. nih.govresearchgate.netfrontiersin.org By enhancing the formation of new microvessels, PF11 helps to restore blood supply, delivering essential oxygen and nutrients to the distal, poorly perfused areas of the flap. frontiersin.org
Studies have shown that treatment with PF11 leads to an increased expression of key angiogenic factors. frontiersin.org Western blotting analysis has revealed that PF11 upregulates the expression of Matrix Metalloproteinase-9 (MMP9) and Vascular Endothelial Growth Factor (VEGF), both of which play crucial roles in the degradation of the extracellular matrix and the stimulation of endothelial cell proliferation and migration, respectively. frontiersin.org Furthermore, PF11 has been observed to increase the expression of Cadherin 5, a component of endothelial cell junctions, suggesting a role in the stabilization of newly formed vessels. frontiersin.org The promotion of angiogenesis by PF11 is a significant contributor to its ability to enhance skin flap viability. nih.govnih.gov
Alleviation of Apoptosis and Oxidative Stress
Pseudoginsenoside F11 (PF11) enhances the viability of skin flaps by mitigating apoptosis and oxidative stress, two major contributors to tissue necrosis in ischemic conditions. nih.govresearchgate.netnih.gov Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the antioxidant defense system, plays a significant role in ischemia-reperfusion injury in skin flaps. nih.govfrontiersin.org
PF11 has been shown to bolster the antioxidant capacity of the tissue. nih.gov Immunohistochemical and western blotting analyses have demonstrated that PF11 treatment increases the expression of Superoxide Dismutase 1 (SOD1), a key antioxidant enzyme. nih.gov Additionally, PF11 upregulates the expression of Heme Oxygenase-1 (HO-1) and endothelial Nitric Oxide Synthase (eNOS), which also possess antioxidant properties. frontiersin.orgnih.gov
In terms of apoptosis, PF11 has been reported to modulate the expression of proteins involved in programmed cell death. researchgate.net It increases the expression of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2) while decreasing the levels of pro-apoptotic proteins. researchgate.net By reducing both oxidative stress and apoptosis, PF11 helps to preserve cellular integrity and improve the survival rate of skin flaps. nih.govnih.govbvsalud.org
Data Tables
Table 1: Effect of Pseudoginsenoside F11 on Angiogenesis-Related Protein Expression
| Protein | Effect of PF11 Treatment | Research Finding Reference |
| Matrix Metalloproteinase-9 (MMP9) | Increased Expression | frontiersin.org |
| Vascular Endothelial Growth Factor (VEGF) | Increased Expression | frontiersin.org |
| Cadherin 5 | Increased Expression | frontiersin.org |
Table 2: Effect of Pseudoginsenoside F11 on Oxidative Stress-Related Protein Expression
| Protein | Effect of PF11 Treatment | Research Finding Reference |
| Superoxide Dismutase 1 (SOD1) | Increased Expression | nih.gov |
| Heme Oxygenase-1 (HO-1) | Increased Expression | frontiersin.orgnih.gov |
| endothelial Nitric Oxide Synthase (eNOS) | Increased Expression | frontiersin.orgnih.gov |
Derivatives and Semi Synthesis of Pseudoginsenoside F11 Analogues
Development of New Triterpenoid (B12794562) Saponins (B1172615) from Pseudoginsenoside F11 Acid Hydrolysis
Acid hydrolysis is a fundamental technique employed to selectively cleave glycosidic bonds, yielding aglycones or saponins with altered sugar moieties. This process has been instrumental in generating novel derivatives from Pseudoginsenoside F11.
In one study, the acid hydrolysis of Pseudoginsenoside F11 led to the isolation and identification of four distinct ginsenoside derivatives. nih.govresearchgate.net Through detailed spectroscopic analysis, including 1D and 2D NMR and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), two of these compounds were identified as new triterpenoid saponins. nih.govresearchgate.net The structures of these novel compounds were elucidated as (12R, 20S, 24S)-20, 24; 12, 24-diepoxy-dammarane-3β, 6α-diol and (20R, 24R)-dammar-20, 24-epoxy-3β, 6α, 12β, 25-tetraol. nih.govresearchgate.net These newly identified saponins were subsequently evaluated for their cytotoxic activities against a panel of six human tumor cell lines. nih.govresearchgate.net
Table 1: New Triterpenoid Saponins from Acid Hydrolysis of Pseudoginsenoside F11
| Compound Name | Chemical Structure | Key Structural Features |
|---|---|---|
| (12R, 20S, 24S)-20, 24; 12, 24-diepoxy-dammarane-3β, 6α-diol | C30H50O4 | A diepoxy-dammarane skeleton, indicating significant rearrangement of the parent aglycone. |
This research demonstrates that acid treatment of Pseudoginsenoside F11 is an effective method for producing structurally diverse triterpenoids with potential bioactivity. researchgate.net The modification of the side chain and the core skeleton through hydrolysis can lead to compounds with novel pharmacological profiles.
Semi-synthetic Approaches to Modify Pseudoginsenoside F11 Skeleton
Semi-synthesis provides a powerful avenue for creating novel compounds that are not readily accessible through total synthesis or isolation from natural sources. Starting from the naturally abundant Pseudoginsenoside F11, chemists can perform targeted modifications to its core structure. The ocotillol-type skeleton of Pseudoginsenoside F11 is a key target for these modifications. wikipedia.org
Researchers have focused on the transformation of more common protopanaxadiol (PPD) and protopanaxatriol (B1242838) (PPT) type ginsenosides (B1230088) into the ocotillol-type structure, which is characteristic of Pseudoginsenoside F11. cjnmcpu.com This is typically achieved by oxidizing the side chain of PPD or PPT ginsenosides using various oxidizing agents. cjnmcpu.com This approach allows for the generation of a variety of ocotillol-type ginsenosides, which can then be further modified. cjnmcpu.com
Another semi-synthetic strategy involves the direct modification of the Pseudoginsenoside F11 molecule. These modifications can include:
Esterification or etherification of the hydroxyl groups on the aglycone or sugar moieties to alter polarity and bioavailability.
Oxidation of hydroxyl groups to ketones.
Rearrangement of the aglycone skeleton under specific reaction conditions.
These semi-synthetic efforts have led to a library of ocotillol-type analogues. For instance, the oxidation and subsequent cyclization of the side chain of 20(S)-protopanaxadiol have been used to obtain ocotillol-type sapogenins. researchgate.net Such strategies are crucial for understanding the structure-activity relationships of this class of compounds and for developing derivatives with improved therapeutic potential.
Exploration of Bioactive Ocotillol Derivatives through Chemical Modification
The chemical modification of Pseudoginsenoside F11 and other ocotillol-type saponins is primarily driven by the search for new bioactive compounds with enhanced pharmacological properties. nih.govencyclopedia.pub The resulting derivatives are often screened for a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. researchgate.netencyclopedia.pub
Structure-activity relationship (SAR) studies on these semi-synthetic derivatives have provided valuable insights. For example, it has been observed that the presence of an amino group or a hydrogen bond donor in the ocotillol derivative can increase its antibacterial activity. researchgate.net
Table 2: Examples of Bioactive Semi-Synthetic Ocotillol Derivatives
| Derivative Type | Modification Strategy | Observed Bioactivity |
|---|---|---|
| Amino-substituted ocotillols | Introduction of amino groups at various positions of the skeleton. | Enhanced anti-HA-MRSA (hospital-acquired methicillin-resistant Staphylococcus aureus) potency. researchgate.net |
| Ocotillol-type saponins from PPD/PPT | Oxidation and cyclization of the side chain of protopanaxadiol or protopanaxatriol. | Anti-inflammatory, antibacterial, and antitumor activities. researchgate.net |
The exploration of these derivatives has revealed that even minor structural changes to the Pseudoginsenoside F11 scaffold can lead to significant alterations in biological activity. This highlights the importance of continued semi-synthetic efforts to fully explore the therapeutic potential of the ocotillol-type ginsenosides.
Future Research Directions and Translational Potential
Elucidation of Additional Molecular Targets and Signaling Pathways
While current research has identified several key molecular targets and signaling pathways for PF11, a deeper understanding is crucial for its therapeutic development.
Known Signaling Pathways:
Anti-inflammatory Pathways: PF11 has been shown to exert anti-neuroinflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)-mediated signaling pathway. lktlabs.comdntb.gov.uaselleckchem.com This includes the downstream suppression of TAK1/IKK/NF-κB, mitogen-activated protein kinases (MAPKs), and Akt signaling. lktlabs.comdntb.gov.uaselleckchem.com
Metabolic Regulation: PF11 acts as a partial agonist of peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of adipogenesis and lipid metabolism. lktlabs.comnih.gov It promotes adiponectin oligomerization and secretion and inhibits the obesity-linked phosphorylation of PPARγ. lktlabs.comnih.gov
Neuroprotective Pathways: In models of Alzheimer's disease, PF11 has been found to regulate the insulin (B600854) signaling pathway and the calpain I/CDK5 signaling pathway, both of which are implicated in tau hyperphosphorylation. mdpi.comnih.gov It may also activate the brain-derived neurotrophic factor (BDNF)/TrkB pathway, promoting neurogenesis and neuronal survival. mdpi.com Furthermore, PF11 has been shown to enhance the NR2A-mediated AKT-CREB signaling pathway, which is crucial for neuronal survival in ischemic stroke. researchgate.net
Autophagy Regulation: PF11 can enhance the nuclear translocation of Transcription Factor EB (TFEB) through the AMPK-mTOR signaling pathway, thereby promoting autophagy and cell survival. frontiersin.orgnih.gov
Investigation of Pseudoginsenoside F11 in Other Disease Models
The established anti-inflammatory, antioxidant, and neuroprotective properties of PF11 suggest its potential therapeutic application in a broader range of diseases.
Current Disease Models:
Neurodegenerative Diseases: PF11 has shown promise in animal models of Alzheimer's disease by reducing amyloid-β (Aβ) induced memory impairment and in Parkinson's disease by improving motor coordination and protecting against oxidative damage. lktlabs.comfrontiersin.org
Metabolic Disorders: Its activity as a partial PPARγ agonist suggests its potential in managing type 2 diabetes. lktlabs.comnih.gov
Inflammatory Conditions: PF11 has demonstrated anti-inflammatory effects in models of lipopolysaccharide (LPS)-induced neuroinflammation. lktlabs.comselleckchem.com
Ischemic Injury: Studies have shown its protective effects in cerebral ischemia and in improving the viability of random-pattern skin flaps. researchgate.netfrontiersin.orgnih.gov
Nephrotoxicity: PF11 has been found to ameliorate cisplatin-induced kidney damage. medchemexpress.comimmunomart.com
Potential Future Disease Models:
Other Neurodegenerative Disorders: Given its mechanisms of action, investigating PF11 in models of amyotrophic lateral sclerosis (ALS) and Huntington's disease, which also involve neuroinflammation and oxidative stress, is a logical next step.
Autoimmune Diseases: Its immunomodulatory effects warrant investigation in models of rheumatoid arthritis and multiple sclerosis.
Cardiovascular Diseases: The role of PF11 in protecting against ischemia-reperfusion injury in the heart and its effects on atherosclerosis, given its lipid-modulating properties, should be explored.
Cancer: While some ginsenosides (B1230088) have shown anti-cancer activity, the potential of PF11 in this area remains largely unexplored. nih.gov
Comparative Studies with Other Ginsenosides and Natural Products
Panax species produce a wide array of ginsenosides, each with a unique pharmacological profile. mdpi.com Comparative studies are essential to understand the specific advantages and mechanisms of PF11.
Key Distinctions:
Unique Presence: Pseudoginsenoside F11 is a characteristic marker of American ginseng (P. quinquefolius) and is not typically found in Asian ginseng (P. ginseng). mdpi.comrsc.org This distinction is crucial for authentication and understanding the different therapeutic properties attributed to each species.
Future Comparative Research: Systematic, head-to-head comparisons of PF11 with other major ginsenosides (e.g., Rb1, Rg1, Rg3) in standardized in vitro and in vivo models are necessary. These studies should evaluate not only efficacy but also differences in molecular targets and signaling pathway modulation. Furthermore, comparing PF11 with other natural products known for similar bioactivities, such as curcumin (B1669340) or resveratrol, could help to position its therapeutic potential more clearly.
Development of Novel Pseudoginsenoside F11 Derivatives with Enhanced Specificity or Efficacy
The natural structure of PF11 serves as a promising scaffold for medicinal chemistry efforts to develop derivatives with improved pharmacological properties.
Rationale for Derivative Development:
Enhance Bioavailability: Modifying the chemical structure can improve absorption, distribution, metabolism, and excretion (ADME) properties.
Increase Potency and Specificity: Structural modifications can lead to derivatives with higher affinity and selectivity for specific molecular targets, potentially reducing off-target effects.
Explore Structure-Activity Relationships (SAR): Synthesizing and testing a series of derivatives can provide valuable insights into which parts of the molecule are essential for its biological activity.
Research on Derivatives: Research into ocotillol-type derivatives has already begun, with studies exploring their antibacterial and antitumor activities. semanticscholar.org For instance, the synthesis of ocotillol-type derivatives with nitric oxide (NO) donors has been investigated for their potential as antibacterial agents. semanticscholar.org
Future Directions for PF11 Derivatives: Future synthetic efforts should focus on creating derivatives of PF11 with the aim of enhancing its neuroprotective and anti-inflammatory activities. This could involve modifications to the sugar moieties or the triterpene core. Subsequent screening of these novel compounds in relevant cellular and animal models will be crucial to identify candidates with superior therapeutic profiles for further development.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Pseudoginsenoside F11 (PF11) in plant extracts?
- Methodology : High-performance liquid chromatography coupled with evaporative light scattering detection (HPLC/ELSD) is widely used. A validated protocol employs a Platinum C18 column with a mobile phase of acetonitrile-water (30:70 v/v) and detection at 203 nm . Structural confirmation is achieved via LCQ-MS, -NMR, and acetyl-compound EL-MS, which differentiate PF11 from structurally similar ginsenosides .
- Data Consideration : Linear ranges (e.g., 2.19–210.96 μg for PF11, ) and recovery rates (e.g., 102.6 ± 4.1%) should be reported to validate sensitivity and accuracy .
Q. How does the purity grade of PF11 impact experimental reproducibility in pharmacological studies?
- Methodology : Use chromatographic-grade PF11 (≥98% purity) to minimize interference from co-eluting saponins. Purity verification via HPLC with UV/ELSD detection is critical, as impurities can skew dose-response relationships in cell or animal models .
- Data Contradiction : Commercial sources may report varying purity levels (e.g., 98% vs. 99%), necessitating independent validation using standardized protocols .
Q. What are the optimal storage conditions for PF11 to ensure stability in long-term studies?
- Methodology : Store PF11 in powder form at -20°C in airtight, light-protected containers. For dissolved samples in ethanol or methanol, use within one month to prevent degradation .
Advanced Research Questions
Q. What in vivo models are suitable for studying PF11’s neuroprotective effects against drug-induced cognitive deficits?
- Methodology : Murine models (e.g., C57BL/6 mice) treated with scopolamine, morphine, or methamphetamine are used to mimic learning/memory impairments. PF11 (10–20 mg/kg, intraperitoneal) is administered pre- or post-treatment, with behavioral assessments (Morris water maze, passive avoidance) and biomarkers (acetylcholinesterase, BDNF) quantified .
- Key Finding : PF11 reverses scopolamine-induced memory deficits by modulating cholinergic signaling and synaptic plasticity .
Q. How does PF11 mitigate cisplatin-induced nephrotoxicity without compromising its antitumor efficacy?
- Methodology : In BALB/c mice, co-administration of PF11 (5 mg/kg) with cisplatin reduces renal oxidative stress (via SOD/GSH upregulation) and apoptosis (Bcl-2/Bax ratio modulation). Tumor suppression is assessed via xenograft volume and histopathology .
- Data Contradiction : Dose-dependent effects require careful optimization, as higher PF11 doses may interact with cisplatin’s pharmacokinetics .
Q. What molecular mechanisms underlie PF11’s angiogenic activity in endothelial cells?
- Methodology : Human umbilical vein endothelial cells (HUVECs) treated with PF11 (10–50 μM) show increased proliferation via VEGF/FGF2 upregulation and STAT3 phosphorylation. Western blotting and siRNA knockdown validate pathway involvement .
- Key Finding : PF11 activates SIRT1, enhancing deacetylation of pro-angiogenic transcription factors .
Methodological Challenges and Solutions
Q. How can researchers resolve discrepancies in PF11’s reported molecular formula (CHO vs. CHO)?
- Solution : Cross-validate using high-resolution mass spectrometry (HR-MS) and -NMR. Misreporting may stem from typographical errors or misidentification of PF11 analogs (e.g., pseudoginsenoside RT5) .
Q. What strategies optimize PF11 extraction yields from Panax quinquefolius?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
